3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate
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Overview
Description
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is a complex organic compound that features a chromenone core linked to a benzoate group via a methoxyphenoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Methoxyphenoxy Substitution: The chromenone intermediate is then reacted with 2-methoxyphenol in the presence of a base, such as potassium carbonate, to introduce the methoxyphenoxy group.
Benzoate Esterification: Finally, the methoxyphenoxy-chromenone intermediate is esterified with benzoic acid or its derivatives using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or ethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is not fully understood but is believed to involve interactions with various molecular targets:
Molecular Targets: Potential targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase or catalase.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, apoptosis, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanol
- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol
- 1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol
Uniqueness
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is unique due to its chromenone core, which imparts distinct chemical and biological properties
Biological Activity
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is a complex organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its unique structural features, which may confer various biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies and highlighting key research outcomes.
Structural Characteristics
The structure of this compound consists of a chromenone core with a methoxyphenoxy substituent and a benzoate moiety. This combination of functional groups is significant for its biological properties:
Structural Feature | Description |
---|---|
Chromenone Core | Fused benzene and pyrone ring structure that contributes to bioactivity. |
Methoxyphenoxy Group | Enhances antioxidant and anti-inflammatory properties. |
Benzoate Moiety | Provides versatility for further modifications in synthetic applications. |
Antioxidant Properties
Research indicates that compounds in the chromenone class exhibit significant antioxidant activity. The methoxyphenoxy group is believed to enhance this property by scavenging free radicals, thereby protecting cells from oxidative stress. Studies have shown that such compounds can inhibit lipid peroxidation and protect against cellular damage caused by reactive oxygen species (ROS) .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been suggested through its ability to modulate inflammatory pathways. In vitro studies have demonstrated that similar chromenone derivatives can inhibit the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound reveal its potential to induce apoptosis in cancer cell lines. For instance, chromenone derivatives have been studied for their ability to inhibit cell proliferation and induce cell cycle arrest in various cancer types, including breast and colon cancers. The specific mechanisms may involve the modulation of signaling pathways related to apoptosis and cell survival .
Case Studies
Several studies have explored the biological activities of chromenone derivatives similar to this compound:
- Study on Antioxidant Activity : A study demonstrated that chromenone derivatives exhibited significant DPPH radical scavenging activity, suggesting their potential as natural antioxidants .
- Anti-inflammatory Research : Another investigation highlighted the ability of certain chromenones to reduce edema in animal models, correlating with decreased levels of inflammatory markers .
- Anticancer Effects : A recent study reported that a structurally similar compound showed selective cytotoxicity against HeLa and MCF-7 cancer cells, with an IC50 value indicating effective inhibition at low concentrations .
The mechanism through which this compound exerts its biological effects is not fully elucidated but is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It could interact with cellular receptors that mediate growth and apoptosis signals.
Further research is necessary to clarify these mechanisms and establish direct correlations between structure and activity.
Properties
IUPAC Name |
[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6/c1-26-18-9-5-6-10-19(18)29-21-14-27-20-13-16(11-12-17(20)22(21)24)28-23(25)15-7-3-2-4-8-15/h2-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKFEXTUPVCQDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.